molecular formula C14H10N2O B11051071 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 66156-19-2

4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No. B11051071
CAS RN: 66156-19-2
M. Wt: 222.24 g/mol
InChI Key: AHPOSBFUSLSSMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with benzaldehyde, followed by cyclization with formamide under acidic conditions . Another method includes the use of multicomponent reactions involving 2-aminopyridine, benzaldehyde, and β-naphthol . These reactions typically proceed under mild conditions and can be executed on a gram scale.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrido[1,2-a]pyrimidinones.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrido[1,2-a]pyrimidinones, and various substituted derivatives .

Scientific Research Applications

4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogues .

properties

CAS RN

66156-19-2

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenylpyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)16-9-5-4-8-13(16)15-14/h1-10H

InChI Key

AHPOSBFUSLSSMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C3N2C=CC=C3

Origin of Product

United States

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